molecular formula C9H3Cl2N B6196123 2,6-dichloro-4-ethynylbenzonitrile CAS No. 2680539-47-1

2,6-dichloro-4-ethynylbenzonitrile

Cat. No.: B6196123
CAS No.: 2680539-47-1
M. Wt: 196
InChI Key:
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Description

2,6-Dichloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H3Cl2N and a molecular weight of 196.03 g/mol This compound is characterized by the presence of two chlorine atoms, an ethynyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-ethynylbenzonitrile typically involves the reaction of 2,6-dichlorobenzoyl chloride with bromine in the presence of dimethyl sulfoxide (DMSO) as a solvent . The reaction proceeds through a series of steps, including halogenation and subsequent substitution reactions, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,6-Dichloro-4-ethynylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2680539-47-1

Molecular Formula

C9H3Cl2N

Molecular Weight

196

Purity

95

Origin of Product

United States

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